

Technical Monograph: 4,6-Dimethoxyindolin-2-one

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Compound of Interest

Compound Name: 4,6-Dimethoxyindolin-2-one

CAS No.: 23659-88-3

Cat. No.: B1589799

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Scaffold Architecture, Synthesis, and Medicinal Utility[1][2]

Executive Summary

4,6-Dimethoxyindolin-2-one (CAS: 23659-88-3), also known as 4,6-dimethoxy-2-oxindole, represents a "privileged scaffold" in medicinal chemistry. Distinguished by its electron-rich indole core, this moiety serves as a critical pharmacophore in the development of receptor tyrosine kinase (RTK) inhibitors, neuroprotective agents, and GnRH antagonists.

This guide synthesizes the chemical logic governing its regioselective synthesis, details self-validating experimental protocols, and maps its structural activity relationships (SAR) within modern drug discovery.

Chemical Identity & Electronic Significance

The 4,6-dimethoxy substitution pattern confers unique electronic properties to the oxindole core. Unlike the unsubstituted parent, the methoxy groups at positions 4 and 6 act as strong electron-donating groups (EDGs) via resonance.

- **Nucleophilicity:** The C5 and C7 positions are significantly activated, making the core highly susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation) at C5, and facilitating oxidative coupling at C3.

- **H-Bonding Profile:** The C2-carbonyl serves as a hydrogen bond acceptor, while the N1-H serves as a donor. This "donor-acceptor" motif is essential for binding to the hinge region of kinase ATP-binding pockets.

Property	Data
IUPAC Name	4,6-dimethoxy-1,3-dihydroindol-2-one
CAS Number	23659-88-3
Molecular Formula	C ₁₀ H ₁₁ NO ₃
Molecular Weight	193.20 g/mol
Key Precursor	3,5-Dimethoxyaniline
Solubility	DMSO, DMF, MeOH; sparingly soluble in water

Synthesis Protocols: Causality & Methodology

The synthesis of **4,6-dimethoxyindolin-2-one** requires navigating regioselectivity issues. The most robust route utilizes the Stollé Synthesis logic, leveraging the symmetry of the starting material, 3,5-dimethoxyaniline.

Method A: The Modified Stollé Cyclization (Recommended)

This method is preferred for its scalability and cost-effectiveness. It proceeds via an -chloroacetanilide intermediate which undergoes Friedel-Crafts cyclization.

Mechanistic Logic:

- **Acylation:** 3,5-dimethoxyaniline is acylated with chloroacetyl chloride.
- **Cyclization:** A Lewis acid (AlCl₃) drives the intramolecular alkylation. Because the starting aniline is symmetric (methoxy groups at 3 and 5), cyclization at either ortho position (2 or 6) yields the same 4,6-dimethoxy product.

Protocol:

- Acylation Step:
 - Dissolve 3,5-dimethoxyaniline (10.0 g, 65 mmol) in dry dichloromethane (DCM) or toluene.
 - Add triethylamine (1.1 eq) as a proton scavenger.
 - Cool to 0°C. Dropwise add chloroacetyl chloride (1.1 eq).
 - Self-Validation: Monitor by TLC. Disappearance of the aniline spot and formation of a less polar amide spot confirms conversion.
 - Isolate the intermediate: N-(3,5-dimethoxyphenyl)-2-chloroacetamide.
- Cyclization Step:
 - Mix the chloroacetamide intermediate with anhydrous AlCl₃ (2.5 eq) in a high-boiling inert solvent (e.g., chlorobenzene or neat melt if applicable, though solvent is safer).
 - Heat to 140–160°C.
 - Causality: High temperature is required to overcome the activation energy of the intramolecular alkylation on the deactivated (by the amide) ring, although the methoxy groups help counter this deactivation.
 - Quench: Pour onto ice/HCl mixture to break the Aluminum complex.
 - Purification: Recrystallize from Ethanol/Water.

Method B: Reduction of 4,6-Dimethoxyisatin

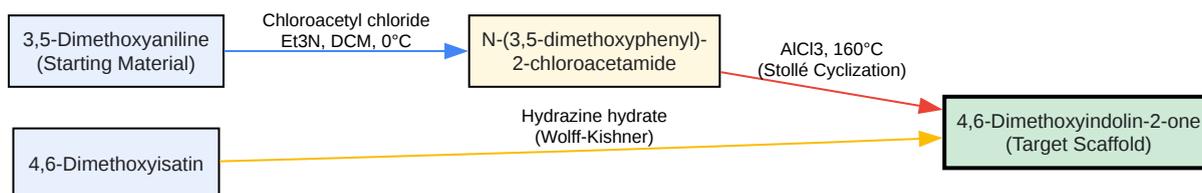
If 4,6-dimethoxyisatin (CAS: 21544-81-0) is available, it can be reduced to the oxindole. This is often cleaner but the starting material is more expensive.

Protocol:

- Dissolve 4,6-dimethoxyisatin in hydrazine hydrate (Wolff-Kishner conditions) or use NaBH₄ in refluxing ethanol (partial reduction).

- Note: Complete reduction to the indole must be avoided by controlling equivalents and temperature.

Visualization of Synthetic Pathways



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Caption: Figure 1. Convergent synthetic routes to **4,6-dimethoxyindolin-2-one** via Stollé cyclization (top) and Isatin reduction (bottom).

Medicinal Chemistry Applications

The **4,6-dimethoxyindolin-2-one** scaffold is rarely used as a standalone drug but serves as a potent intermediate for generating bioactive libraries.

A. Kinase Inhibition (Sunitinib Analogs)

Indolin-2-ones are the core of Sunitinib (Sutent), a VEGFR/PDGFR inhibitor. The 4,6-dimethoxy variation alters the shape and electrostatics of the binding pocket interaction.

- Mechanism: Condensation of the C3-methylene of the oxindole with an aldehyde (Knoevenagel condensation) yields 3-arylideneindolin-2-ones.
- Effect: The 4-methoxy group can induce steric clash or specific hydrophobic interactions in the "gatekeeper" region of certain kinases, while the 6-methoxy group often points towards the solvent front, allowing for solubilizing modifications.

B. Neuroprotection (Thiosemicarbazones)

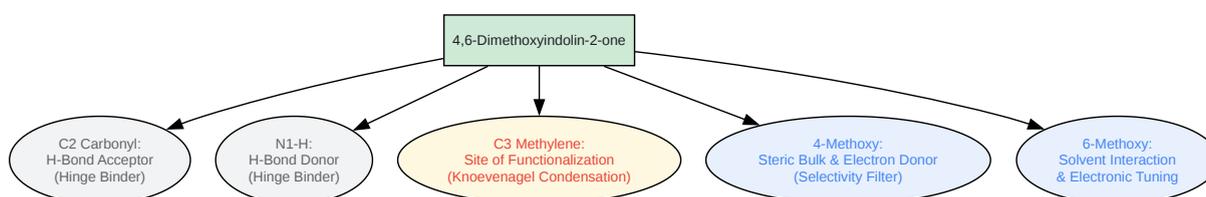
Recent literature highlights thiosemicarbazone derivatives of **4,6-dimethoxyindolin-2-one** as dual-action agents:

- Antioxidant: Scavenging DPPH/ABTS radicals.[1]
- Anticholinesterase: Inhibiting AChE, relevant for Alzheimer's disease therapy.[1]

Key Experiment (Knoevenagel Condensation): To functionalize the C3 position:

- Mix **4,6-dimethoxyindolin-2-one** (1 eq) with an aromatic aldehyde (1 eq).
- Add catalytic piperidine in Ethanol.
- Reflux for 2-4 hours.
- Result: Precipitate of 3-substituted-**4,6-dimethoxyindolin-2-one** (usually yellow/orange solid).

Visualization of SAR Logic



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Caption: Figure 2. Pharmacophore mapping of the **4,6-dimethoxyindolin-2-one** scaffold highlighting reactive and binding sites.

References

- Synthesis via Stollé Reaction
 - Source: BenchChem. "Synthesis routes of 3,5-Dimethoxyaniline to Indolinones."
 - URL:

- Biological Activity (Antioxidant/Anticholinesterase)
 - Title: Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates.[1]
 - Source: ResearchG
 - URL:
- Reaction with Vicinal Diones
 - Title: Bisindolines from the reaction of 3,5-dimethoxyaniline with vicinal diones.
 - Source: Royal Society of Chemistry (RSC).
 - URL:
- Isatin Precursors
 - Title: 4,6-Dimethoxyindoline-2,3-dione (4,6-Dimethoxyisatin) CAS 21544-81-0 Data.[2]
 - Source: Synblock Chemical D
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Sources

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